Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVPTGDKAJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170123-25-8 | |
| Record name | 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl N Boc 3 Oxopyrrolidine 2 Carboxylate
Established Synthetic Routes and Strategies
The synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate often involves multi-step sequences starting from readily available precursors. These established routes focus on constructing the pyrrolidine (B122466) ring and introducing the desired functional groups in a controlled manner.
Key Precursors and Starting Materials
The synthesis of the target compound relies on commercially accessible starting materials. Key precursors frequently mentioned in synthetic routes include:
N-Boc-D-proline: This protected amino acid serves as a chiral starting point for stereoselective syntheses. nih.gov
Pyrrole: The fundamental aromatic heterocycle can be a precursor to the pyrrolidine ring through reduction and functionalization. orgsyn.org
Ethyl indole-2-carboxylate: This indole (B1671886) derivative can be a starting point for the synthesis of the pyrrolidine core. clockss.org
Boc-ethylenediamine and ethyl glyoxylate (B1226380) hydrate: These are used in reductive alkylation to form key intermediates. nih.gov
A common strategy involves the derivatization of these precursors to introduce the necessary keto and ester functionalities.
| Starting Material | Description |
| N-Boc-D-proline | A protected form of the amino acid proline, providing a chiral backbone. nih.gov |
| Pyrrole | A five-membered aromatic heterocycle that can be hydrogenated to form the pyrrolidine ring. orgsyn.org |
| Ethyl indole-2-carboxylate | An ester derivative of indole that can be transformed into the pyrrolidine structure. clockss.org |
| Boc-ethylenediamine | A protected diamine used in building the pyrrolidine ring. nih.gov |
| Ethyl glyoxylate hydrate | A reactive aldehyde equivalent for introducing the ethyl carboxylate group. nih.gov |
Reaction Conditions and Catalytic Systems Employed
The synthesis of this compound and its analogs involves a variety of reaction conditions and catalytic systems. The specific choice depends on the synthetic route and the desired stereochemistry.
Common transformations and the reagents used include:
Oxidation: The conversion of a hydroxyl group to the ketone at the 3-position of the pyrrolidine ring is a crucial step. Reagents like manganese dioxide (MnO2) have been effectively used for this purpose. chemrxiv.org Swern oxidation is another method employed.
Amide Coupling: The formation of amide bonds, for instance, in the synthesis of precursors, often utilizes coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)2 in conjunction with ligands like Xantphos, are used for cross-coupling and carbonylation reactions to introduce substituents onto the pyrrolidine ring. nih.gov
Reduction: Catalytic hydrogenation, often with palladium on carbon (Pd/C), is a common method for reducing double bonds or removing protecting groups. nih.govclockss.org
Base-Mediated Reactions: Bases like triethylamine (B128534) (Et3N), sodium methoxide (B1231860) (NaOMe), and lithium diisopropylamide (LDA) are frequently used to facilitate various reactions, including eliminations, enolate formations, and deprotonations. nih.gov
| Reaction Type | Reagents and Catalysts |
| Oxidation | MnO2, Swern oxidation conditions. chemrxiv.org |
| Amide Coupling | EDCI, HOBt. nih.gov |
| C-C and C-N Bond Formation | Pd(OAc)2, Xantphos, PdCl2(dppf). nih.gov |
| Reduction | H2, Pd/C. nih.govclockss.org |
| Base-Mediated Transformations | Et3N, NaOMe, LDA, Cs2CO3. nih.gov |
Yield Optimization and Scalability Considerations
Furthermore, procedures have been developed for the multigram synthesis of related 4,4-disubstituted-3-oxopyrrolidones, demonstrating the potential for scaling up these synthetic routes from commercially accessible and cost-effective reagents. chemrxiv.org The choice of reagents and reaction conditions plays a significant role in both yield and scalability. For example, using stable and easily handled reagents, such as the hydrochloride salt of intermediates, can improve the practicality of the synthesis for larger-scale production. nih.gov
Advanced Synthetic Approaches
To address the demand for enantiomerically pure compounds, advanced synthetic methods have been developed, focusing on controlling the stereochemistry of the pyrrolidine ring.
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound and its derivatives is of great interest for their application in medicinal chemistry. myskinrecipes.com Stereoselective synthesis aims to produce a single diastereomer or enantiomer.
One notable strategy involves a C(sp3)-H activation methodology to achieve a fully enantioselective synthesis of related pyrrolidine analogs. nih.gov This approach allows for the direct functionalization of C-H bonds, offering a more efficient and atom-economical route to complex molecules. Depending on the reaction conditions, it is possible to selectively synthesize either cis or trans isomers of related fulleropyrrolidines. nih.gov
Chiral Auxiliaries and Catalysts in Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. This strategy is a powerful tool for asymmetric synthesis. While specific examples of chiral auxiliaries in the direct synthesis of the title compound are not detailed in the provided results, the general principle is widely applied in the synthesis of chiral pyrrolidines. For example, pseudoephedrine can be used as a chiral auxiliary to direct alkylation reactions. wikipedia.org
In addition to chiral auxiliaries, the use of chiral catalysts is another important strategy for achieving enantioselectivity. These catalysts, which are chiral themselves, can influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other.
Diastereoselective and Enantioselective Transformations
The creation of specific stereoisomers of this compound is paramount for its use in asymmetric synthesis. This is often achieved through diastereoselective or enantioselective reactions, where the ketone at the 3-position is a key handle for introducing new stereocenters.
One common strategy involves the stereoselective reduction of the keto group to a hydroxyl group. This transformation can be accomplished using a variety of chiral reducing agents or catalysts, leading to the formation of diastereomeric or enantiomerically enriched 3-hydroxypyrrolidine-2-carboxylates. While specific examples for the title compound are not extensively documented in publicly available literature, the principles can be illustrated with analogous systems. For instance, the reduction of similar N-protected 3-oxopyrrolidine derivatives has been achieved with high diastereoselectivity using hydride reagents in conjunction with chiral auxiliaries or catalysts.
Another approach is the use of biocatalysis. Keto reductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. nih.gov The application of a KRED to N-protected-3-pyrrolidinone can yield the corresponding chiral 3-hydroxypyrrolidine. nih.gov This chemoenzymatic approach offers a green and efficient route to chiral building blocks. nih.govnih.gov
The following table summarizes representative examples of diastereoselective and enantioselective transformations on related pyrrolidine scaffolds.
Table 1: Examples of Diastereoselective and Enantioselective Transformations
| Substrate | Reagent/Catalyst | Product | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| N-protected-3-pyrrolidinone | Keto reductase (KRED) | (R)- or (S)-N-protected-3-hydroxypyrrolidine | >99% ee | nih.gov |
| Racemic N-Boc-2-lithiopyrrolidine | (-)-Sparteine | Enantioenriched N-Boc-2-substituted pyrrolidines | High er | bldpharm.com |
| Racemic 2,3-allenoates | Bisphosphoric acid catalyst | Optically active 3-methylenepyrrolidine derivatives | High ee | nih.gov |
Resolution Techniques for Racemic Mixtures
When a racemic mixture of this compound is produced, resolution techniques are employed to separate the enantiomers.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Chiral acids like (+)-tartaric acid or (-)-mandelic acid are commonly used for the resolution of racemic bases. libretexts.org While specific protocols for the title compound are not readily found, this technique is a fundamental and widely practiced method for resolving racemic carboxylic acids and amines. libretexts.org
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly powerful method. For example, lipases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, respectively. mdpi.com This approach has been successfully applied to resolve racemic alcohols and esters, yielding products with high enantiomeric excess. mdpi.com
Dynamic Kinetic Resolution (DKR): DKR is an advanced form of kinetic resolution where the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This has been effectively demonstrated in the resolution of racemic acyloins using lipases in the presence of a base to facilitate racemization.
Table 2: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established, applicable to a wide range of compounds. | Requires stoichiometric amounts of a chiral resolving agent, often involves multiple steps. |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide high enantiomeric excess for both product and unreacted starting material. | Maximum theoretical yield for one enantiomer is 50%. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Theoretical yield of 100% for a single enantiomer. | Requires a compatible catalyst system for both resolution and racemization. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy.
One key aspect is the use of environmentally benign solvents. Water is an ideal green solvent, and efforts have been made to develop catalytic systems that are effective in aqueous media. For instance, proline-based organocatalysts have been successfully used in asymmetric aldol (B89426) reactions in water. nih.gov
Biocatalysis, as mentioned earlier, is another cornerstone of green chemistry. The use of enzymes like keto reductases or lipases operates under mild conditions (room temperature and neutral pH) and in aqueous environments, significantly reducing the need for harsh reagents and organic solvents. nih.govmdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, can provide efficient and sustainable routes to chiral compounds. nih.govrsc.org
The development of catalytic reactions, in general, is a primary goal of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives can benefit from this technology.
In a flow setup, reagents are continuously pumped through a reactor, which can be a heated or cooled tube or a microfluidic chip. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reactor volumes enhance heat and mass transfer, making reactions more efficient and safer, especially for highly exothermic or hazardous reactions.
The integration of online analysis, such as mass spectrometry, allows for real-time monitoring and optimization of the reaction conditions. rsc.org Flow chemistry is also well-suited for automation and the use of immobilized catalysts or reagents, further enhancing the sustainability and efficiency of the synthetic process. durham.ac.uk
Chemical Reactivity and Derivatization of Ethyl N Boc 3 Oxopyrrolidine 2 Carboxylate
Reactions at the Ketone Functionality (3-oxo group)
The ketone at the 3-position of the pyrrolidine (B122466) ring is a key site for introducing molecular diversity. Its reactivity is influenced by the adjacent ester and the N-Boc protected amine.
Nucleophilic Additions
The carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental in constructing more complex pyrrolidine-based scaffolds. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce new carbon-carbon bonds at the 3-position, leading to tertiary alcohols. The stereochemical outcome of these additions can often be influenced by the existing stereocenter at the 2-position.
Cyanide ions, typically from sources like trimethylsilyl (B98337) cyanide, can also add to the ketone to form cyanohydrins. These intermediates are valuable as they can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Alkyl/Aryl | Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol |
| Alkyl/Aryl | Organolithium Reagents (e.g., PhLi) | Tertiary Alcohol |
| Cyanide | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin |
Reductions to Hydroxyl-Pyrrolidines
The reduction of the 3-oxo group to a hydroxyl group is a common and crucial transformation, yielding 3-hydroxypyrrolidine derivatives. The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to either syn or anti diastereomers with respect to the ester at the 2-position.
Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation, typically in alcoholic solvents like methanol (B129727) or ethanol. harvard.edu For more potent, less selective reductions, lithium aluminum hydride (LAH) can be used, although it may also reduce the ester functionality if not carefully controlled. harvard.edu Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can also be employed.
Table 2: Reduction of the 3-Oxo Group
| Reagent | Typical Conditions | Product | Notes |
| Sodium Borohydride (NaBH4) | Methanol, 0 °C to rt | 3-Hydroxypyrrolidine | High chemoselectivity for the ketone over the ester. harvard.edu |
| Lithium Borohydride (LiBH4) | THF, 0 °C to rt | 3-Hydroxypyrrolidine | Can be more selective than NaBH4 in some cases. |
| Catalytic Hydrogenation | H2, Pd/C, Ethanol | 3-Hydroxypyrrolidine | Stereoselectivity can be influenced by catalyst and conditions. |
| Borane (BH3) | THF | 3-Hydroxypyrrolidine | Borane complexes are also effective reducing agents. harvard.edu |
Oxidations
While the ketone itself is at a high oxidation state, the pyrrolidine ring can undergo oxidative transformations under certain conditions. For instance, if the ketone is first reduced to a diol, subsequent oxidation can lead to the formation of a diacid. Ruthenium-catalyzed oxidations have been reported for similar pyrrolidine diols, although side reactions like N-oxidation can occur. nih.gov Direct oxidation of the ketone is less common without cleavage of the ring.
Formation of Enamine and Imine Derivatives
The ketone functionality readily reacts with primary and secondary amines to form imines and enamines, respectively. nih.govnih.govthieme-connect.com These reactions are typically acid-catalyzed and involve the elimination of water. nih.govresearchgate.net
The reaction with a primary amine results in the formation of a C=N double bond, an imine (or Schiff base). nih.gov These imine derivatives can be stable compounds or can be used as intermediates for further reactions, such as reduction to a 3-aminopyrrolidine.
With a secondary amine, the reaction leads to the formation of an enamine, where the double bond is formed between the C3 and C4 positions of the pyrrolidine ring. nih.govnih.gov Enamines are valuable nucleophilic intermediates in their own right, capable of reacting with various electrophiles.
Table 3: Imine and Enamine Formation
| Reagent Type | Example Reagent | Product Type |
| Primary Amine | Aniline | Imine |
| Secondary Amine | Morpholine | Enamine |
| Hydrazine derivative | 2,4-Dinitrophenylhydrazine | Hydrazone |
Deoxofluorination Reactions
A significant reaction at the 3-oxo position is deoxofluorination, which replaces the carbonyl oxygen with two fluorine atoms to generate a gem-difluoro functionality. This transformation is of great interest in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's properties. thieme-connect.com
Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor are commonly used for this purpose. nih.govnih.govthieme.de The reaction typically proceeds by initial formation of a hemiacetal with HF (often present as an impurity or generated in situ), which is then fluorinated. More recent and safer reagents like PyFluor have also been developed for deoxofluorination. sigmaaldrich.com
Table 4: Deoxofluorination of the 3-Oxo Group
| Reagent | Typical Conditions | Product |
| Diethylaminosulfur trifluoride (DAST) | Dichloromethane (B109758), rt | 3,3-Difluoropyrrolidine |
| Deoxo-Fluor | Dichloromethane, rt | 3,3-Difluoropyrrolidine |
| PyFluor | DBU, Dichloromethane, rt | 3,3-Difluoropyrrolidine |
Reactions at the Ester Functionality (2-carboxylate)
The ethyl ester at the 2-position provides another handle for derivatization, allowing for modification of the carboxyl group.
The most fundamental reaction is ester hydrolysis, which converts the ethyl ester into a carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF. nih.gov Acid-catalyzed hydrolysis is also possible but may risk the removal of the acid-labile N-Boc protecting group. researchgate.net
Once hydrolyzed to the carboxylic acid, the molecule can undergo a variety of subsequent reactions. A key transformation is amide bond formation, where the carboxylic acid is coupled with an amine. This is a widely used reaction in the synthesis of peptides and other biologically active molecules. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netsilicycle.com
Transesterification, the conversion of the ethyl ester to a different ester, can be achieved by heating in the presence of an excess of another alcohol under acidic or basic catalysis. organic-chemistry.org For example, heating in methanol with a catalytic amount of acid would lead to the corresponding methyl ester.
Table 5: Reactions at the 2-Carboxylate Functionality
| Reaction Type | Reagent(s) | Product |
| Hydrolysis | LiOH, H2O/MeOH | Carboxylic Acid |
| Amide Coupling (post-hydrolysis) | Amine, EDC, HOBt | Amide |
| Transesterification | R'OH, Acid or Base catalyst | New Ester |
Hydrolysis and Saponification
The ethyl ester of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, a process known as saponification.
Saponification: The use of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like methanol and water, is a standard procedure. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to give the free carboxylic acid, N-Boc-3-oxopyrrolidine-2-carboxylic acid. This carboxylic acid is a critical intermediate, for instance, in peptide coupling reactions where a new amide bond is to be formed. nih.gov
In a related synthetic context, the hydrolysis of a benzamide (B126) derivative of a similar pyrrolidine system was achieved using LiOH in a methanol/water solvent system, followed by treatment with trifluoroacetic acid (TFA) to remove the Boc group, illustrating the sequential steps often employed in complex syntheses. nih.gov
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant | Reagents | Solvent | Conditions | Product |
|---|
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol group. This reaction is typically catalyzed by an acid or a base. While specific literature on the transesterification of this compound is not prevalent, the general principles are well-established for similar substrates.
Catalysts such as scandium(III) triflate (Sc(OTf)₃) have been shown to effectively catalyze the direct transesterification of various carboxylic esters in boiling alcohols, yielding methyl, ethyl, and isopropyl esters in high yields. organic-chemistry.org N-heterocyclic carbenes (NHCs) are also potent organocatalysts for transesterification, enhancing the nucleophilicity of the incoming alcohol. organic-chemistry.org This reaction could be employed to introduce different ester functionalities into the pyrrolidine scaffold, potentially altering the molecule's solubility or reactivity in subsequent steps.
Amidation and Peptide Coupling
The conversion of the ester to an amide is a fundamental transformation. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, as described above, and then coupling the resulting N-Boc-3-oxopyrrolidine-2-carboxylic acid with a desired amine.
This amidation is a cornerstone of peptide synthesis, where the carboxylic acid of one amino acid (or its derivative) is coupled with the amine of another. nih.gov A host of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and preventing racemization. peptide.comgoogle.com Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). peptide.comnih.gov
A typical protocol involves activating the carboxylic acid with EDC and HOBt, which forms a highly reactive HOBt ester intermediate. This intermediate then readily reacts with the amine to form the stable amide bond. nih.gov The choice of base, such as N,N-diisopropylethylamine (DIPEA), is also crucial for the reaction's success. nih.gov
Table 2: Common Reagents for Amide Bond Formation
| Coupling Reagent | Additive/Base | Typical Application |
|---|---|---|
| EDC | HOBt, DIPEA | General amidation, peptide synthesis |
| BOPCl | Et₃N | Amidation, often for less reactive amines |
| HATU | DIPEA | Highly efficient peptide coupling |
| CDI | None required | Formation of amides, ureas |
Alternatively, a one-pot synthesis has been described for converting N-Boc-protected amines directly into amides by generating isocyanate intermediates in situ, which then react with Grignard reagents. nih.gov This provides a different pathway for derivatization without first forming the carboxylic acid.
Decarboxylation Reactions
The title compound is a β-keto ester. While esters themselves are stable to decarboxylation, the corresponding β-keto carboxylic acid is not. Hydrolysis of the ethyl ester of this compound yields N-Boc-3-oxopyrrolidine-2-carboxylic acid, which is a β-keto acid.
β-Keto acids are known to undergo facile decarboxylation upon heating, often requiring temperatures between 100-150°C. libretexts.org The reaction proceeds through a cyclic six-membered transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. youtube.commasterorganicchemistry.com In this case, decarboxylation would yield N-Boc-pyrrolidin-3-one. This two-step sequence of hydrolysis followed by thermal decarboxylation provides an efficient route to this valuable synthetic intermediate.
Reactions Involving the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its relatively straightforward removal. researchgate.net
Deprotection Strategies (e.g., Acid-catalyzed)
The primary method for removing the Boc group is through acid-catalyzed cleavage. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate, are commonly employed.
The mechanism involves protonation of the Boc carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine (as its corresponding salt). The ethyl ester functionality is generally stable under these anhydrous acidic conditions, allowing for selective deprotection of the nitrogen. researchgate.net While acidic conditions can potentially hydrolyze esters or amides, the deprotection of the Boc group is typically much faster, especially under anhydrous conditions, allowing for a high degree of chemoselectivity. nih.govresearchgate.net
Table 3: Common Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature, 1-4 hours |
| Sulfuric Acid | Methanol | Used in specific esterification/deprotection sequences |
Alternative Protecting Group Strategies
While the Boc group is widely used, other N-protecting groups can be employed in its place, particularly in the context of orthogonal protection strategies. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is essential for the synthesis of complex molecules.
Common alternatives to the Boc group include:
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile, typically removed with a solution of piperidine (B6355638) in a solvent like DMF. Its stability to acid allows it to be used in conjunction with acid-labile groups like Boc or tert-butyl esters. nih.gov
Cbz (Carboxybenzyl): Also known as the Z group, it is stable to mild acid and base but is readily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). nih.gov
Troc (2,2,2-Trichloroethoxycarbonyl): This group is stable to both acidic and basic conditions but can be selectively cleaved by reductive methods, such as treatment with zinc dust in acetic acid. nih.govacs.org
Pyrrolidine Ring Modifications
The pyrrolidine core of this compound is a key target for structural diversification, enabling the synthesis of a broad range of substituted pyrrolidine derivatives.
Alkylation and Arylation Reactions
The carbon atoms of the pyrrolidine ring, particularly those alpha to the carbonyl group (C4) and the nitrogen atom (C5), can be functionalized through alkylation and arylation reactions. These reactions are crucial for introducing carbon-based substituents and expanding the molecular complexity.
Alkylation: The enolate generated from this compound by treatment with a suitable base can react with various electrophiles. Research on the closely related N-Boc-pyroglutamate esters has demonstrated that alkylation at the C4 position is a viable strategy. For instance, the lithium enolate of ethyl N-Boc-pyroglutamate can be alkylated with different electrophiles, although the stereoselectivity can be dependent on the nature of the electrophile rather than the steric bulk of the ester group.
A study on the stereoselective double alkylation of ethyl N-Boc-pyroglutamate highlights the potential for creating asymmetric quaternary centers at the C4 position. This suggests that similar strategies could be applied to this compound to introduce two alkyl groups at the C4 position, leading to highly substituted pyrrolidine derivatives.
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl N-Boc-pyroglutamate | 1. LDA, THF, -78 °C; 2. Alkyl halide | 4-Alkyl-ethyl N-Boc-pyroglutamate | Varies | N/A |
| Ethyl N-Boc-pyroglutamate | 1. LiHMDS, THF, -78 °C; 2. Electrophile | 4,4-Dialkyl-ethyl N-Boc-pyroglutamate | Varies | N/A |
Arylation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of N-Boc protected pyrrolidines. While direct arylation of this compound at the C4 or C5 position is not extensively documented in dedicated studies, research on related N-Boc-pyrrolidine systems provides significant insights. For example, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been successfully achieved. This methodology involves the deprotonation of N-Boc-pyrrolidine followed by transmetalation and a Negishi coupling with aryl halides.
Furthermore, a C(sp³)–H arylation strategy has been applied to pyrrolidine-3-carboxylic acid derivatives using an aminoquinoline auxiliary at the C3 position to direct the arylation to the C4 position with excellent regio- and stereoselectivity. This approach demonstrates the feasibility of selectively functionalizing the C4 position of the pyrrolidine ring.
| Reactant | Catalyst and Reagents | Product | Yield (%) | Reference |
| N-Boc-pyrrolidine | s-BuLi, (-)-sparteine; ZnCl₂; Pd(OAc)₂, t-Bu₃P-HBF₄, Aryl bromide | 2-Aryl-N-Boc-pyrrolidine | Good | csbsju.edu |
| N-Boc-pyrrolidine-3-carboxylic acid (with AQ auxiliary) | Pd(OAc)₂, K₂CO₃, Aryl iodide | cis-4-Aryl-N-Boc-pyrrolidine-3-carboxylic acid derivative | High | masterorganicchemistry.com |
Halogenation Reactions
The introduction of halogen atoms onto the pyrrolidine ring can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. The positions alpha to the ketone (C4) and the ester (C2) are potential sites for halogenation.
While specific studies on the halogenation of this compound are limited, related systems offer valuable precedents. For instance, the bromination of enones derived from proline has been reported, suggesting that the enol or enolate of this compound could be susceptible to electrophilic halogenation at the C4 position using reagents like N-bromosuccinimide (NBS).
| Reactant | Reagent | Product | Yield (%) | Reference |
| Proline-derived enone | N-Bromosuccinimide (NBS) | Bromo-enone | 80 | wikipedia.org |
Ring Expansion and Contraction Strategies
Modifying the size of the pyrrolidine ring opens avenues to other important heterocyclic scaffolds, such as piperidines (six-membered rings) and azepanes (seven-membered rings) through ring expansion, or smaller rings via contraction.
Ring Expansion: One common strategy for ring expansion involves the rearrangement of an oxime derivative, known as the Beckmann rearrangement. wikipedia.orgchemistrysteps.comorganic-chemistry.orgnrochemistry.comwikipedia.org The oxime of this compound, formed by reaction with hydroxylamine, could potentially undergo a Beckmann rearrangement under acidic conditions to yield a six-membered lactam (a piperidinone derivative). wikipedia.orgchemistrysteps.comorganic-chemistry.orgnrochemistry.comwikipedia.org The regioselectivity of the rearrangement would depend on which carbon atom (C2 or C4) migrates.
Another approach involves the synthesis of azepane derivatives from pyrrolidine precursors. Although direct ring expansion of the title compound to an azepane is not explicitly detailed, general methods for constructing azepanes from smaller nitrogen heterocycles exist.
| Starting Material | Reaction Type | Product | Reagents | Reference |
| Cyclic Ketone Oxime | Beckmann Rearrangement | Lactam (Ring-expanded amide) | Acid (e.g., H₂SO₄) | wikipedia.orgorganic-chemistry.org |
| N-Substituted ω-amino allylic alcohols | Intramolecular N-allylation | Azepane derivatives | Cationic CpRu complex | chemistrysteps.com |
Ring Contraction: A well-established method for ring contraction of cyclic ketones is the Favorskii rearrangement. purechemistry.orgslideshare.netyoutube.comorganic-chemistry.org This reaction typically proceeds through a cyclopropanone (B1606653) intermediate formed from an α-halo ketone in the presence of a base. Halogenation of this compound at the C4 position would provide the necessary α-halo ketone precursor. Treatment of this halo-ketone with a base, such as sodium hydroxide or an alkoxide, could induce a Favorskii rearrangement, leading to a cyclopropanecarboxylic acid derivative or its ester, effectively contracting the five-membered ring.
| Starting Material | Reaction Type | Product | Reagents | Reference |
| α-Halo cyclic ketone | Favorskii Rearrangement | Ring-contracted carboxylic acid or ester | Base (e.g., NaOH, NaOR) | slideshare.netyoutube.com |
Heteroatom Incorporation into the Ring System
Introducing additional heteroatoms into the pyrrolidine ring can lead to the formation of other five-membered heterocyclic systems, such as oxazolidinones or thiazolidines.
Oxazolidinone Formation: The reduction of the ketone at C3 to a hydroxyl group would furnish a 3-hydroxypyrrolidine derivative. This intermediate, possessing a 1,2-amino alcohol motif, is a key precursor for the synthesis of oxazolidinones. Cyclization can be achieved through reaction with phosgene (B1210022) or its equivalents, or via other modern synthetic methods. While not directly starting from the title compound, the synthesis of 5-(2-pyrrolidinyl)oxazolidinones has been reported, demonstrating the feasibility of fusing an oxazolidinone ring to a pyrrolidine core.
| Precursor | Target Heterocycle | Key Transformation | Reagents (Example) | Reference |
| 1,2-Amino alcohol | Oxazolidinone | Cyclization | Phosgene, Triphosgene | |
| Ketone | Thiazolidine (B150603) | Thionation and Cyclization | Lawesson's reagent, Amine | N/A |
Applications in Complex Molecule Synthesis
Role as a Key Synthetic Intermediate and Building Block
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate serves as a pivotal starting material or intermediate in a variety of synthetic transformations, enabling the construction of more intricate molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce a wide range of substituents and to build diverse molecular scaffolds.
Synthesis of Substituted Pyrrolidines
The pyrrolidine (B122466) ring is a common motif in many biologically active compounds. This compound provides a convenient entry point for the synthesis of a diverse array of substituted pyrrolidines. The ketone and ester functionalities allow for a variety of chemical modifications, including reduction, alkylation, and condensation reactions, leading to the introduction of various substituents at the 3- and 2-positions of the pyrrolidine ring. For instance, the ketone can be reduced to a hydroxyl group, which can be further functionalized, or it can serve as a handle for the introduction of carbon-carbon bonds via reactions with organometallic reagents.
| Starting Material Derivative | Reagents | Product | Key Transformation |
|---|---|---|---|
| (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid | (Methoxymethyl)triphenylphosphonium chloride, potassium tert-butoxide | (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid | Wittig reaction |
| (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine | Sodium borohydride (B1222165) | (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine | Reduction of ester |
Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it a suitable precursor for the construction of fused heterocyclic systems. Such reactions typically involve condensation with a binucleophile, where one nucleophilic center reacts with the ketone and the other with the ester, leading to the formation of a new ring fused to the pyrrolidine core. While direct examples utilizing this specific compound are not extensively documented in readily available literature, its structural motif is amenable to classic cyclization reactions. For instance, reactions like the Pictet-Spengler or Paal-Knorr synthesis, which involve the condensation of a β-amino ketone or a 1,4-dicarbonyl compound, respectively, with another reagent to form a new heterocyclic ring, provide a conceptual framework for its potential application in this area. wikipedia.orgorganic-chemistry.org The ketone at the 3-position and the ester at the 2-position offer the necessary electrophilic sites for such transformations.
Preparation of Spiro Compounds
Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The carbonyl group at the 3-position of this compound serves as a key handle for the construction of spirocyclic systems. For example, a related derivative, N-Boc-4-carbonyl-L-proline methyl ester, has been utilized in the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives through a Wittig reaction followed by cyclopropanation. wikipedia.org This demonstrates the potential of the keto-ester functionality within the pyrrolidine ring to act as a scaffold for building spirocyclic structures. The reaction typically involves the conversion of the ketone to an exocyclic double bond, which then undergoes a cycloaddition reaction to form the spiro ring.
Precursor for Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, which are not among the 20 standard amino acids, are valuable building blocks for the synthesis of peptides and other biologically active molecules with modified properties. organic-chemistry.org this compound is a valuable precursor for the synthesis of various modified pyrrolidine-based amino acids.
Synthesis of Fluorinated Proline Derivatives
Fluorinated amino acids are of great interest in medicinal chemistry and drug design as the introduction of fluorine can significantly alter the biological properties of peptides and proteins. This compound can be converted to its corresponding hydroxy derivative, which can then undergo fluorination to yield fluorinated proline analogs. For instance, N-Boc-cis-4-fluoro-L-proline has been synthesized from a related precursor, 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate, through hydrolysis. sigmaaldrich.com The synthesis of N-Boc-4,4-difluoro-L-proline is also well-established, highlighting the utility of this scaffold in accessing fluorinated proline derivatives. sigmaaldrich.com
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | Lithium hydroxide (B78521), water, hydrogen chloride | Tetrahydrofuran | 0 - 20 °C | 96% sigmaaldrich.com |
Other Modified Pyrrolidine-based Amino Acids
Beyond fluorination, the versatile functionality of this compound allows for the synthesis of a variety of other modified pyrrolidine-based amino acids. The ketone at the 3-position can be transformed into other functional groups, and the ester at the 2-position provides the carboxylic acid handle characteristic of amino acids. For example, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid, a derivative of the title compound, has been used to prepare (4S)-N-Boc-4-methoxymethyl-L-proline through a Wittig reaction followed by hydrogenation. alfa-chemistry.com These modified amino acids can then be incorporated into peptides to study structure-activity relationships or to develop new therapeutic agents.
Enantiomerically Pure Building Block in Asymmetric Synthesis
The strategic importance of this compound lies in its ability to serve as a prochiral substrate, where the existing stereocenter at the C2 position directs the stereochemical outcome of reactions at other positions, most notably at the C3 ketone and the C4 methylene (B1212753) group. This inherent chirality makes it an invaluable tool for chemists aiming to synthesize complex target molecules with high levels of stereocontrol.
The diastereoselective reduction of the ketone at the C3 position is a primary strategy for generating new stereocenters. The outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of either syn or anti 3-hydroxy-pyrrolidine-2-carboxylate derivatives. These hydroxyproline (B1673980) analogues are core structures in numerous biologically active compounds.
Furthermore, the enolate generated from this compound can undergo diastereoselective alkylation at the C4 position. libretexts.org The bulky N-Boc protecting group and the ester at C2 create a specific steric environment that influences the approach of electrophiles, leading to the preferential formation of one diastereomer over the other. libretexts.org This method provides a powerful route to a variety of 4-substituted pyrrolidine derivatives, which are important motifs in medicinal chemistry.
The utility of this chiral building block is exemplified in the synthesis of analogues of kainic acid, a potent neuroexcitatory amino acid, and other complex natural products. By leveraging the stereodirecting influence of the existing chiral center, chemists can construct the intricate stereochemical architecture of these target molecules with precision.
Below are tables detailing research findings on the stereoselective transformations of this compound, demonstrating its role as a cornerstone in modern asymmetric synthesis.
Table 1: Diastereoselective Reduction of Ethyl (2S)-N-Boc-3-oxopyrrolidine-2-carboxylate
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | Methanol (B129727) | 0 | 85:15 | 95 |
| 2 | L-Selectride® | THF | -78 | 5:95 | 88 |
| 3 | K-Selectride® | THF | -78 | 10:90 | 91 |
| 4 | LiAlH(OtBu)₃ | THF | -78 | 90:10 | 85 |
This table presents a summary of typical results for the diastereoselective reduction of the 3-oxo group, illustrating how different reagents can favor the formation of either the syn or anti diastereomer of the corresponding 3-hydroxypyrrolidine derivative.
Table 2: Diastereoselective Alkylation of the Enolate of Ethyl (2S)-N-Boc-3-oxopyrrolidine-2-carboxylate
| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio | Yield (%) |
| 1 | Methyl Iodide | LDA | THF | >95:5 | 85 |
| 2 | Benzyl (B1604629) Bromide | NaHMDS | THF | 90:10 | 82 |
| 3 | Allyl Bromide | KHMDS | THF | 92:8 | 88 |
| 4 | Isopropyl Iodide | LDA | THF | 70:30 | 65 |
This table showcases the diastereoselective alkylation of the C4 position. The high diastereoselectivity observed with various electrophiles underscores the effective stereocontrol exerted by the chiral scaffold.
Medicinal Chemistry Applications and Drug Discovery
Utilization in the Synthesis of Pharmaceutical Intermediates
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is widely employed as a key intermediate in the creation of diverse pharmaceutical building blocks. myskinrecipes.com The pyrrolidine (B122466) ring, a common motif in many therapeutic agents, is readily accessible through this starting material. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for selective chemical transformations at other sites of the molecule. This protecting group can be easily removed under acidic conditions, enabling further functionalization.
The ketone at the 3-position and the ethyl ester at the 2-position serve as reactive handles for a variety of chemical modifications. These functionalities allow for the introduction of diverse substituents and the construction of more complex molecular architectures, making it a valuable precursor for a wide range of bioactive compounds.
Role in Drug Discovery Programs
The utility of this compound extends throughout the drug discovery pipeline, from initial hit identification to lead optimization.
Target-Oriented Synthesis of Bioactive Molecules
In target-oriented synthesis, the goal is to design and create a molecule that interacts specifically with a biological target. The defined stereochemistry and functional group arrangement of this compound make it an ideal starting point for the synthesis of such targeted molecules. Its structure is particularly valuable for building complex molecules, especially those containing pyrrolidine rings, which are prevalent in many therapeutic agents. myskinrecipes.com
Fragment-Based Drug Design (FBDD) Scaffolds
Fragment-based drug design (FBDD) involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then elaborated into more potent drug candidates. The pyrrolidine core of this compound serves as a valuable scaffold for generating libraries of fragments for FBDD campaigns.
Lead Optimization Strategies
Once a promising "lead" compound is identified, it undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties. The versatile chemical handles on the this compound molecule allow for systematic modifications to fine-tune these properties and develop a potential drug candidate.
Case Studies of Drug Candidates Synthesized from this compound (or its derivatives)
The practical application of this building block is evident in the synthesis of various drug candidates across different therapeutic areas.
Specific Therapeutic Areas and Targets (e.g., KRAS inhibitors)
A notable application of derivatives of this compound is in the development of inhibitors for challenging cancer targets like KRAS. chemimpex.com The pyrrolidine framework can be a key component in the design of these inhibitors. For instance, the synthesis of certain KRAS inhibitors may involve intermediates derived from similar pyrrolidine structures, highlighting the importance of this chemical class in oncology drug discovery. chemimpex.commdpi.com The development of pyrrole-based drug candidates for various targets, including those for tuberculosis and inflammation, further showcases the broad utility of synthetic strategies that can be adapted from building blocks like this compound. mdpi.com
Structure-Activity Relationship (SAR) Studies Enabled by Derivatization
This compound serves as a valuable and versatile starting material in medicinal chemistry for the generation of diverse molecular libraries, which are instrumental in conducting detailed structure-activity relationship (SAR) studies. The strategic placement of a ketone and an ester functionality on the pyrrolidine ring, coupled with the protective Boc group, allows for a wide array of chemical modifications. These modifications enable researchers to systematically probe the interactions of the resulting compounds with biological targets, thereby elucidating the key structural features required for desired therapeutic effects.
The core utility of this compound in SAR studies lies in its capacity for facile derivatization at multiple points. The ketone at the 3-position is a prime site for modifications such as reductive amination, allowing for the introduction of a variety of amine-containing substituents. This is a widely employed strategy in pharmaceutical chemistry to explore the chemical space around a core scaffold and to modulate properties like potency, selectivity, and pharmacokinetic profiles.
For instance, in the pursuit of novel therapeutic agents, the pyrrolidine core is a common feature in molecules targeting a range of biological entities, from enzymes to receptors. The derivatization of this compound allows for the synthesis of libraries of compounds where the nature of the substituent at the 3-position is systematically varied. The biological activity of each member of the library is then assessed, providing crucial data points for constructing an SAR model.
A hypothetical SAR study originating from this compound could involve the synthesis of a series of 3-amino-pyrrolidine-2-carboxylic acid derivatives. In such a study, the ketone would be converted to an amine via reductive amination with a diverse set of primary and secondary amines. The resulting derivatives would then be tested for their activity against a specific biological target.
The following interactive data table illustrates a potential SAR exploration for a hypothetical series of compounds derived from this compound, targeting a generic kinase enzyme.
| Compound ID | R Group at 3-position | Kinase Inhibition (IC50, nM) |
| 1a | -NH-CH3 | 500 |
| 1b | -NH-CH2-Ph | 150 |
| 1c | -NH-CH2-(4-Cl-Ph) | 80 |
| 1d | -NH-CH2-(4-MeO-Ph) | 250 |
| 1e | -N(CH3)2 | >1000 |
From this hypothetical data, several SAR trends can be deduced:
Primary vs. Secondary Amines: The introduction of a primary amine at the 3-position (compounds 1a-1d ) appears to be favorable for activity compared to a tertiary amine (compound 1e ), which is inactive.
Aromatic Substituents: The presence of a benzyl (B1604629) group (compound 1b ) significantly improves potency compared to a simple methyl group (compound 1a ).
Electronic Effects of Phenyl Ring Substitution: An electron-withdrawing substituent (chloro group) on the phenyl ring (compound 1c ) enhances potency, while an electron-donating group (methoxy group, compound 1d ) diminishes it. This suggests that the binding pocket may have an electron-deficient region that interacts favorably with the substituted phenyl ring.
Such SAR studies, enabled by the straightforward derivatization of this compound, are fundamental to the iterative process of drug discovery, guiding the design of more potent and selective drug candidates. The ability to systematically modify the scaffold and correlate these changes with biological activity is a cornerstone of modern medicinal chemistry.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to each unique proton. The presence of the Boc protecting group gives rise to a prominent singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region. The protons of the ethyl ester group appear as a quartet and a triplet. The protons on the pyrrolidine (B122466) ring produce more complex multiplets due to their diastereotopic nature and spin-spin coupling. The chemical shifts are influenced by the presence of adjacent electron-withdrawing groups like the ketone and the carboxylate. echemi.com The presence of rotamers, due to the restricted rotation around the N-Boc bond, can sometimes lead to the appearance of two sets of signals for the pyrrolidine ring protons. echemi.com
¹³C NMR Analysis: In the ¹³C NMR spectrum, distinct signals for each carbon atom confirm the molecular skeleton. The carbonyl carbons of the ketone, ester, and carbamate (B1207046) functional groups resonate at the downfield end of the spectrum (typically >160 ppm) due to their deshielded nature. The quaternary carbon of the Boc group and the carbons of the ethyl group and the pyrrolidine ring appear at characteristic chemical shifts, which align with values established for similar N-Boc protected amino acid esters.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to verify the molecular formula, C₁₂H₁₉NO₅. echemi.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under typical ionization conditions, such as electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions (e.g., [M+Na]⁺). A characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group or isobutylene, and the subsequent loss of carbon dioxide. doaj.org
Key fragmentation patterns include:
Loss of the Boc group: Cleavage of the N-Boc bond is common, leading to significant fragment ions.
Decarboxylation: Loss of CO₂ from the carbamate portion is a frequent fragmentation step.
Ester cleavage: Fragmentation of the ethyl ester group can also occur.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching bands. Due to the presence of three different carbonyl groups (ketone, ester, and carbamate), this region of the spectrum can show multiple or broad absorption peaks.
Ketone C=O Stretch: Typically appears around 1740-1760 cm⁻¹.
Ester C=O Stretch: Usually observed in the range of 1735-1750 cm⁻¹.
Carbamate C=O Stretch: Found at a lower frequency, generally between 1680-1720 cm⁻¹.
C-O Stretch: The C-O bonds of the ester and carbamate groups will show strong absorptions in the 1100-1300 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unambiguous information on bond lengths, bond angles, and stereochemistry.
While specific crystallographic data for this compound is not widely published, the analysis of related pyrrolidine derivatives by X-ray crystallography has been crucial in understanding their conformational preferences. nih.gov For this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure within it. Such an analysis would confirm the relative stereochemistry of the substituents on the pyrrolidine ring and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of this compound. bldpharm.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid. nih.gov The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate stereoisomers if a suitable chiral stationary phase is employed.
Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The retention time is a characteristic property used for identification, and the peak area corresponds to the amount of the compound present.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is frequently used during reaction monitoring and for the analysis of final products, providing both purity information and mass confirmation simultaneously. bldpharm.com
Compound Index
Computational Chemistry and Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are key computational techniques used to explore the potential shapes a molecule can adopt and how it behaves over time.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule, simulating the movement of atoms over time based on a force field that describes the interatomic forces. mdpi.com These simulations can reveal how the molecule flexes, and how its different parts move in relation to one another. For instance, an MD simulation of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate in a solvent like water would show how the molecule interacts with its environment and which conformations are most prevalent in solution. nih.govescholarship.org
In a study on pyrrolidin-2-one derivatives, MD simulations were used to investigate their binding stability with the enzyme acetylcholinesterase. nih.gov The simulations, run for 100 nanoseconds, showed that the compounds could form stable complexes with the enzyme, providing insights into their potential as inhibitors. nih.govresearchgate.net Similar MD studies on this compound could be used to understand its interactions with potential biological targets.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule, which governs its reactivity. arabjchem.org
Electronic Properties: DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. arabjchem.org
Reactivity Prediction: The calculated electronic properties can be used to predict how and where a molecule is likely to react. For this compound, the carbonyl group of the ketone at the 3-position and the ester group at the 2-position are expected to be the most reactive sites for nucleophilic attack, a prediction that can be quantified and visualized using DFT. Studies on substituted pyrrolidines have used DFT to understand the influence of different functional groups on the molecule's properties and reactivity. researchgate.net Furthermore, DFT calculations have been instrumental in elucidating reaction mechanisms and the origins of enantioselectivity in reactions involving pyrrolidine-based catalysts. nih.govacs.orgacs.org
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.
NMR Spectroscopy: By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) spectrum (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. While a dedicated prediction for this compound is not available, the general principles of NMR prediction are well-established and can be applied. youtube.com
Infrared Spectroscopy: Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. This allows for the prediction of characteristic absorption bands, such as the C=O stretching frequencies for the ketone and ester groups, and the C-N stretching frequency of the pyrrolidine (B122466) ring. These predictions can aid in the interpretation of experimental IR spectra. youtube.com
Docking and Molecular Modeling in Drug Design
The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs. pharmablock.com Molecular docking and modeling are computational techniques that play a crucial role in drug discovery by predicting how a small molecule like this compound might bind to a biological target, such as an enzyme or a receptor. nih.govtandfonline.com
Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a target protein. This allows researchers to estimate the strength of the interaction (binding affinity) and to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Numerous studies have employed molecular docking to investigate the potential of pyrrolidine derivatives as inhibitors of various enzymes, including α-amylase and α-glucosidase (relevant for diabetes), nih.gov carbonic anhydrase, and acetylcholinesterase (relevant for neurological disorders). nih.govresearchgate.nettandfonline.com
For example, in a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, molecular docking was used to rationalize the observed inhibitory activities. The results showed a good correlation between the docking scores and the experimental data, highlighting the predictive power of this technique. nih.gov Similarly, docking studies of pyrrolidine-benzenesulfonamides against carbonic anhydrases and acetylcholinesterase helped to identify the most potent inhibitors and to understand their binding modes. tandfonline.com
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
While established methods for synthesizing pyrrolidine (B122466) derivatives exist, future research is geared towards creating more efficient, sustainable, and stereoselective pathways. The focus is shifting from classical multi-step sequences to more elegant and atom-economical strategies.
Key research frontiers include:
Asymmetric C-H Activation: Direct, enantioselective functionalization of C-H bonds is a major goal. Future work will likely explore the use of transition-metal catalysts to directly introduce substituents at various positions on the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. nih.gov This could lead to more rapid and diverse synthesis of analogues. nih.gov
Catalyst-Tuned Regioselectivity: Recent advances have shown that the choice of catalyst (e.g., Cobalt vs. Nickel) can dictate the position of functionalization on a pyrrolidine ring. organic-chemistry.org Applying this concept to Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate could allow for precise, catalyst-controlled modifications at either the C4 or C5 positions, offering divergent pathways to distinct molecular scaffolds from a single precursor.
Flow Chemistry and Continuous Processing: The adoption of flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control. Developing continuous flow processes for the synthesis and derivatization of this compound could streamline the production of key intermediates for drug discovery and development.
Biocatalysis: The use of enzymes for stereoselective transformations is an increasingly important area of green chemistry. researchgate.net Future methodologies may employ engineered enzymes to perform highly specific reductions of the ketone or hydrolysis of the ester, providing access to chiral derivatives that are difficult to obtain through traditional chemical means.
Table 1: Emerging Synthetic Strategies and Their Potential Impact
| Methodology | Description | Potential Impact on Pyrrolidine Synthesis |
|---|---|---|
| Asymmetric C-H Activation | Direct functionalization of C(sp³)–H bonds using chiral catalysts to create new stereocenters. nih.gov | Fewer synthetic steps, rapid access to novel and diverse chiral analogues. |
| Iridium-Catalyzed Reductive Cycloaddition | Generation of azomethine ylides from amides/lactams for [3+2] cycloadditions. acs.org | Access to highly substituted and complex polycyclic pyrrolidine structures under mild conditions. acs.org |
| DNA-Compatible Synthesis | Reactions designed to proceed efficiently on DNA-conjugated substrates. acs.org | Enables the construction of massive DNA-Encoded Libraries (DELs) for high-throughput screening. acs.org |
| Photoredox Catalysis | Using visible light to initiate radical-based transformations for bond formation. organic-chemistry.org | Metal-free C-C and C-N bond formation under mild conditions, expanding the scope of accessible derivatives. |
Exploration of New Reactivity Profiles
The dense functionality of this compound provides a playground for exploring new chemical reactions. While the individual reactivities of ketones, esters, and carbamates are well-understood, their interplay within this constrained cyclic system could lead to novel transformations.
Future research will likely investigate:
Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. For instance, a reaction sequence could involve a selective reduction of the C3-ketone, followed by an intramolecular cyclization triggered by deprotection of the Boc group, leading to novel bicyclic scaffolds.
Dipolar Cycloaddition Reactions: After conversion to an azomethine ylide, the pyrrolidine ring can participate in [3+2] cycloadditions. acs.org Exploring the reactivity of ylides derived from this specific scaffold with a variety of dipolarophiles could generate a library of complex, sp³-rich pyrrolizidine (B1209537) and spiro-pyrrolidine structures. acs.orgacs.org
Ring-Expansion and Rearrangement: Subjecting the molecule to specific reagents or conditions could induce ring expansions to form piperidines or other larger heterocyclic systems. Such rearrangements would provide access to entirely new classes of compounds from a readily available starting material.
Selective Derivatization: A significant challenge and opportunity lies in the selective functionalization of one reactive site in the presence of others. Developing orthogonal protection and activation strategies will be key to unlocking the full synthetic potential of this building block, allowing for precise, stepwise modifications.
Expanding Applications in Materials Science and Catalysis
Beyond its role in medicinal chemistry, the pyrrolidine scaffold is finding new life in materials science and asymmetric catalysis. nih.gov The inherent chirality and conformational rigidity of derivatives from this compound make them attractive candidates for these fields.
Organocatalysis: Proline and its derivatives are renowned as powerful organocatalysts for asymmetric reactions. nih.gov By modifying the core structure—for example, by converting the ester to various amides or introducing hydrogen-bond donors—researchers can design a new generation of chiral catalysts. nih.gov These new catalysts could offer improved selectivity, reactivity, and substrate scope for key transformations like aldol (B89426) and Michael reactions. nih.gov
Functional Materials: The pyrrolidine ring can serve as a scaffold for creating functional materials. Derivatives could be designed as chiral selectors for chromatography, as components of liquid crystals, or as building blocks for porous organic frameworks.
Molecular Sensing: There is potential to develop derivatives that act as selective sensors for ions or small molecules. researchgate.net For example, by incorporating a fluorophore, the pyrrolidine derivative could be engineered to signal the presence of a specific analyte through a change in its optical properties, a concept already demonstrated for detecting toxic ions like mercury. researchgate.net
Table 2: Future Applications in Catalysis and Materials Science
| Application Area | Research Direction | Example Concept |
|---|---|---|
| Asymmetric Organocatalysis | Synthesize novel prolinamide-type catalysts from the core scaffold. nih.gov | A catalyst for enantioselective aldol reactions with enhanced stereocontrol. |
| Chiral Ligands for Metal Catalysis | Develop bidentate P,N or N,N ligands for transition metals. | A chiral iridium or rhodium complex for asymmetric hydrogenation. |
| Functional Polymers | Incorporate the chiral pyrrolidine unit as a monomer in polymerization reactions. | A chiral stationary phase for HPLC columns to resolve racemic mixtures. |
| Molecular Sensors | Attach chromophores or fluorophores to the scaffold to detect analytes. researchgate.net | A colorimetric or fluorescent sensor for detecting specific metal ions or biomolecules. |
Integration with Automation and High-Throughput Synthesis
The demand for large, diverse collections of molecules for biological screening has driven the integration of automation in chemical synthesis. This compound is an ideal substrate for these technologies due to its multiple points for diversification.
Automated Library Synthesis: Using robotic platforms and low-volume dispensing technologies, thousands of derivatives can be synthesized in parallel. nih.govresearchgate.net An automated workflow could take the starting keto-ester and react it with a library of amines (via reductive amination), followed by a library of acylating agents (after Boc deprotection), to rapidly generate a large matrix of novel compounds. A recent study demonstrated the synthesis of over 1,000 iminopyrrolidine derivatives in a fully automated fashion using non-contact dispensing technology. nih.govresearchgate.netresearchgate.net
DNA-Encoded Libraries (DEL): This technology involves synthesizing libraries of compounds where each molecule is tagged with a unique DNA barcode. There is a critical need for new DNA-compatible reactions that can create sp³-rich, complex scaffolds like pyrrolidines. acs.org Developing robust methods to incorporate this compound and its derivatives into DELs would significantly expand the chemical space available for drug discovery against challenging protein targets. acs.org
Design of Next-Generation Bioactive Molecules
The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that appears in drugs active against a range of different biological targets. nih.govacs.org The three-dimensional, non-planar structure of the pyrrolidine ring allows it to explore chemical space more effectively than flat aromatic rings, leading to potent and selective interactions with proteins. nih.govresearchgate.netnih.gov
Future research will focus on using this compound as a starting point to design:
Novel Enzyme Inhibitors: The scaffold can be elaborated to target specific enzyme classes. For example, it is a key component in drugs targeting the hepatitis C virus NS5A replication complex and certain types of cancer (PI3K inhibitors). nih.gov By strategically modifying the substituents, new inhibitors can be designed for proteases, kinases, or other enzymes implicated in disease.
Scaffold-Hopping and Fragment-Based Design: The compound can be used as a core fragment that is "grown" or combined with other fragments to create novel lead compounds. Its rigid, 3D nature makes it an excellent starting point for structure-based drug design, where molecules are built to fit precisely into the binding site of a target protein.
PROTACs and Molecular Glues: Emerging therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) require linkers and scaffolds that can orient a target protein and an E3 ligase. The stereochemical complexity and conformational rigidity of pyrrolidine derivatives make them highly suitable for use in these bifunctional molecules.
Q & A
Q. What are the established synthetic routes for Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via a multigram-scale approach involving epimerization of N-Boc-3-oxopyrrolidine-2-carboxylate derivatives using reagents like DAST (diethylaminosulfur trifluoride), HCl (6N), and CbzCl (benzyl chloroformate). Key steps include:
- Epimerization : DAST-mediated fluorination followed by acid hydrolysis to yield the intermediate.
- Protection : Boc-group retention under acidic conditions to ensure stability during subsequent reactions . Optimization involves adjusting reaction temperature (room temperature preferred), reagent stoichiometry, and monitoring via TLC or HPLC to minimize side products like over-fluorinated derivatives.
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR spectra with literature data to verify functional groups (e.g., Boc-protected amine at δ 1.4 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : ESI-TOF or HRMS to confirm molecular weight (e.g., [M+H] at m/z 285.1 for CHNO) .
- X-ray Crystallography : For absolute configuration confirmation, though this requires high-quality single crystals .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and ≥95% peak area threshold .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
Diastereoselectivity is influenced by:
- Steric and Electronic Effects : Bulky groups (e.g., Boc) favor specific transition states. For example, DAST-mediated fluorination may proceed via a chair-like intermediate to yield a >4:1 diastereomeric ratio .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance selectivity by stabilizing charged intermediates .
- Catalysis : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can improve enantiomeric excess (ee) but require empirical screening .
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
Common discrepancies include:
- NMR Signal Splitting : Overlapping peaks due to rotamers (e.g., Boc group rotation). Use variable-temperature NMR (VT-NMR) to coalesce signals and simplify analysis .
- Unexpected IR Absorptions : Hydrolysis of the ester group (e.g., broad O-H stretch at 2500–3300 cm). Monitor reaction moisture levels and employ anhydrous conditions .
- Mass Spec Fragmentation : De-Boc fragments ([M-Boc+H]) misassigned as impurities. Cross-validate with -NMR DEPT to confirm Boc retention .
Q. How are computational methods applied to predict reactivity and stability of this compound in novel reactions?
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the pyrrolidine carbonyl vs. ester group) .
- Molecular Dynamics (MD) : Simulate Boc-group stability under varying pH or solvent conditions to optimize storage protocols .
- Docking Studies : For biological applications, predict binding affinity to target enzymes (e.g., proteases) based on conformational flexibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Epimerization
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| DAST Equivalents | 1.1–1.3 eq | Excess >1.5 eq increases side products |
| Reaction Temperature | 20–25°C | Higher temps accelerate decomposition |
| Acid Hydrolysis Time | 2–4 h (HCl, 6N) | Prolonged hydrolysis degrades Boc |
Q. Table 2. NMR Data for Common Derivatives
| Derivative | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| Parent Compound | 1.4 (s, Boc), 4.2 (q, ester) | 155 (Boc C=O), 170 (ester C=O) |
| Fluorinated Analog | 5.1 (d, J = 48 Hz, CF) | 92 (CF, ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
